molecular formula C11H21N3O2 B2363658 11-Azidoundecanoic acid CAS No. 118162-45-1

11-Azidoundecanoic acid

Cat. No. B2363658
CAS RN: 118162-45-1
M. Wt: 227.308
InChI Key: LXAVFOAOGZWQKT-UHFFFAOYSA-N
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Description

11-Azidoundecanoic acid is a linker containing an azide group and a terminal carboxylic acid . It has a chemical formula of C11H21N3O2 and a molecular weight of 227.30 . It is a click chemistry reagent, meaning it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding bromide with 3 equivalents of sodium azide . The yield of this compound from this process is 54% .


Molecular Structure Analysis

The molecular formula of this compound is C11H21N3O2 . Its average mass is 227.303 Da and its monoisotopic mass is 227.163376 Da .


Chemical Reactions Analysis

This compound can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It can react with alkynes, BCN, DBCO to form stable triazole bonds by Click Chemistry .


Physical And Chemical Properties Analysis

This compound has 5 H bond acceptors, 1 H bond donor, and 11 freely rotating bonds . Its ACD/LogP is 3.40, ACD/LogD (pH 5.5) is 2.55, ACD/BCF (pH 5.5) is 32.95, ACD/KOC (pH 5.5) is 252.18, ACD/LogD (pH 7.4) is 0.76, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 4.05 . Its polar surface area is 50 Å^2 .

Scientific Research Applications

Graphene Functionalization

11-Azidoundecanoic acid has been utilized in the functionalization of surfactant-wrapped graphene nanosheets. It proved to be the best azide for enhancing the dispersibility of graphene sheets. The functionalization process involved covalently attaching this compound to graphene, confirmed through infrared spectroscopy and scanning tunneling microscopy. This development allows for the controlled construction of composite nanomaterials, featuring graphene functionalized with free carboxylic acid groups binding to gold nanoparticles, thereby introducing new possibilities in the field of nanomaterials (Vadukumpully et al., 2011).

Polymer Synthesis

This compound plays a significant role in polymer chemistry. It's used in the synthesis of bio-based polyamide 11, a technopolymer derived from castor oil. This involves creating star-shaped polyamide 11 structures through copolycondensation, affecting rheological behavior and mechanical properties. This application demonstrates the importance of this compound in developing materials with modulated melt viscosity and preserved mechanical performance, particularly relevant in the field of advanced materials engineering (Martino et al., 2014).

Corrosion Inhibition

Research has shown the efficacy of this compound in inhibiting corrosion of carbon steel in acidic environments. It acts as a mixed-type inhibitor with high efficiency, owing to its adsorption characteristics. This application is critical in industries where carbon steel is exposed to corrosive environments, such as in construction and manufacturing. The study of this compound's role in corrosion inhibition is pivotal for advancing materials science and industrial applications (Ghareba et al., 2015).

Mechanism of Action

Target of Action

11-Azidoundecanoic acid is a bioconjugation linker . It is a substrate of lipoic acid ligase (LpIA) , which is an enzyme that catalyzes the attachment of lipoic acid to its cognate proteins. This compound is also used as a linker for the synthesis of amide-bonded straight-chain guanosine dimers .

Mode of Action

The azide group in this compound can react with molecules containing alkyne, BCN, or DBCO groups . This reaction, known as Click Chemistry , results in the formation of a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Biochemical Pathways

It is known that the compound plays a role in themodification of proteins through its action as a bioconjugation linker . This can potentially influence various biochemical pathways depending on the specific proteins being modified.

Result of Action

The primary result of this compound’s action is the formation of stable triazole linkages and amide bonds . These linkages and bonds enable the compound to act as a linker in the modification of proteins . The exact molecular and cellular effects would depend on the specific proteins being modified.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Click Chemistry reactions can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound and its efficacy as a bioconjugation linker could be influenced by storage conditions .

Safety and Hazards

The safety data sheet for 11-Azidoundecanoic acid suggests that any clothing contaminated by the product should be immediately removed . If breathed in, the person should be moved out of the dangerous area .

Future Directions

11-Azidoundecanoic acid is used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Staudinger ligation or Click-chemistry . It is a substrate of lipoic acid ligase (LpIA) for labeling . This opens up possibilities for its use in the construction of composite nanomaterials .

properties

IUPAC Name

11-azidoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAVFOAOGZWQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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